Methyl 6-(hydroxymethyl)picolinate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIUNMLAPDJWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467819 | |
| Record name | methyl 6-(hydroxymethyl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39977-44-1 | |
| Record name | Methyl 6-(hydroxymethyl)picolinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39977-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 6-(hydroxymethyl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-(hydroxymethyl)picolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes for Methyl 6-(hydroxymethyl)picolinate
The synthesis of this compound can be efficiently achieved through several reliable methods, primarily involving the selective reduction of a diester precursor or the functional group interconversion of related picolinate (B1231196) derivatives.
A primary and high-yielding route to this compound involves the selective reduction of dimethyl pyridine-2,6-dicarboxylate. This method leverages the differential reactivity of the two ester groups, allowing for the mono-reduction of one ester to a hydroxymethyl group while preserving the other.
A common and effective protocol utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent in a mixed solvent system, typically methanol (B129727) and dichloromethane. The reaction is initiated at a reduced temperature (0 °C) and then allowed to proceed at room temperature. This controlled addition of the reducing agent is crucial for achieving the desired mono-reduction. The reaction is subsequently quenched, and the product is isolated through extraction and purified by column chromatography, affording this compound in excellent yields, often exceeding 90%. chemicalbook.com
Table 1: Synthesis of this compound via Reduction
| Starting Material | Reagent | Solvent | Temperature | Yield |
| Dimethyl pyridine-2,6-dicarboxylate | Sodium Borohydride (NaBH₄) | Methanol/Dichloromethane | 0 °C to Room Temp. | ~92-93% |
This table summarizes a typical procedure for the selective reduction of dimethyl pyridine-2,6-dicarboxylate.
The synthesis of this compound can also be accomplished through the conversion of other picolinate esters or their corresponding carboxylic acids. These methods rely on standard organic transformations such as esterification and transesterification.
One viable pathway is the direct esterification of 6-(hydroxymethyl)picolinic acid. This reaction is typically carried out by treating the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to facilitate the formation of the methyl ester.
Alternatively, transesterification provides another route. For instance, ethyl 6-(hydroxymethyl)picolinate can be converted to its methyl counterpart by reaction with methanol in the presence of a suitable catalyst. uni.luambeed.com Catalysts for such transformations can range from simple acids or bases to more sophisticated organometallic complexes, depending on the desired reaction conditions and substrate compatibility. organic-chemistry.org
Derivatization Strategies of this compound
The presence of a reactive hydroxymethyl group makes this compound an ideal substrate for a variety of derivatization reactions. These transformations allow for the introduction of new functional groups and the extension of the molecular framework.
The primary alcohol functionality is the main site for derivatization, enabling its conversion into halides or its oxidation to an aldehyde or a carboxylic acid.
The hydroxymethyl group can be readily converted to a halomethyl group, a versatile functional handle for nucleophilic substitution reactions. For instance, treatment of this compound with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) would yield methyl 6-(bromomethyl)picolinate. Similarly, chlorination can be achieved using reagents like thionyl chloride (SOCl₂), affording methyl 6-(chloromethyl)picolinate. anu.edu.auascendexllc.com The synthesis of the analogous fluorinated derivative from a similar precursor has also been reported, suggesting the broad applicability of halogenation reactions. anu.edu.au
Table 2: Halogenated Derivatives of this compound
| Derivative Name | CAS Number | Molecular Formula |
| Methyl 6-(bromomethyl)picolinate | 146462-25-1 | C₈H₈BrNO₂ |
| Methyl 6-(chloromethyl)picolinate | 220040-48-2 | C₈H₈ClNO₂ |
| Methyl 6-chloro-5-(chloromethyl)picolinate | 1205671-90-4 | C₈H₇Cl₂NO₂ |
This table lists key halogenated derivatives accessible from this compound or related structures.
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The partial oxidation to methyl 6-formylpicolinate can be achieved using mild oxidizing agents like manganese dioxide (MnO₂). chemicalbook.com
For the complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are typically employed. Reagents such as potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC) can facilitate this transformation. harvard.edugoogle.com The resulting product, 6-(methoxycarbonyl)picolinic acid, features two distinct carboxylic acid-derived functionalities, offering further opportunities for selective chemical manipulation.
Reactions Involving the Ester Moiety
The ester group of this compound is a primary site for chemical modification, readily undergoing hydrolysis and transesterification to yield a variety of derivatives.
The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 6-(hydroxymethyl)picolinic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.
Under basic conditions, the reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group. The resulting carboxylate is then protonated in a subsequent workup step to yield the final picolinic acid derivative. The kinetics of hydrolysis for related picolinate esters have been shown to be subject to general base catalysis.
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemscene.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid. chemscene.com Divalent metal ions, such as Cu²⁺ and Zn²⁺, have been shown to significantly accelerate the hydrolysis of picolinate esters, including those with hydroxymethyl groups, by acting as Lewis acid catalysts. psu.eduacs.org
A practical laboratory synthesis of 6-(hydroxymethyl)picolinic acid involves the hydrolysis of the corresponding methyl ester. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure complete conversion.
Table 1: Hydrolysis of this compound
| Reactant | Reagents and Conditions | Product |
|---|
Transesterification is a versatile method for converting this compound into other esters, thereby introducing a wide range of functional groups. This process can be catalyzed by either acids or bases. masterorganicchemistry.com
In base-catalyzed transesterification, an alkoxide, such as ethoxide or benzoxide, acts as a nucleophile, attacking the ester carbonyl. The reaction equilibrium is typically driven by using the alcohol corresponding to the desired ester as the solvent. masterorganicchemistry.com For instance, reacting this compound with an excess of ethanol (B145695) in the presence of a base like sodium ethoxide will yield Ethyl 6-(hydroxymethyl)picolinate. A study on the transesterification of lipids to form fatty acid picolinyl esters highlights the utility of base-catalyzed methods, using potassium tert-butoxide to generate the picolinyl alkoxide in situ. dss.go.th
Acid-catalyzed transesterification proceeds by protonating the carbonyl group, followed by nucleophilic attack from an alcohol. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.com This method is particularly useful for synthesizing esters from higher boiling point alcohols.
Table 2: Transesterification of this compound
| Reactant | Reagents and Conditions | Product Example |
|---|---|---|
| This compound | Ethanol, NaOEt (cat.) | Ethyl 6-(hydroxymethyl)picolinate |
| This compound | Benzyl (B1604629) alcohol, H₂SO₄ (cat.) | Benzyl 6-(hydroxymethyl)picolinate |
Modifications of the Pyridine (B92270) Core
While the ester and hydroxymethyl groups are primary sites for reaction, the pyridine ring itself can undergo modification, although this is often more challenging. The synthesis of derivatives such as Methyl 6-(chloromethyl)picolinate and Methyl 3-(bromomethyl)-6-chloropicolinate demonstrates transformations that, while technically on a substituent, are key to further functionalization of the core structure. chemicalbook.comcymitquimica.comscbt.com The synthesis of the chloromethyl derivative is typically achieved by treating the parent hydroxymethyl compound with a chlorinating agent like thionyl chloride. These halogenated derivatives serve as versatile intermediates for introducing a variety of nucleophiles at the 6-position.
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry offers a range of sophisticated techniques to optimize the synthesis and derivatization of this compound, focusing on catalytic efficiency and stereochemical control.
Catalytic Approaches in this compound Synthesis and Derivatization
Catalytic methods are paramount in contemporary organic synthesis for their efficiency and selectivity. The synthesis of this compound itself can be achieved through the catalytic reduction of the corresponding diester, dimethyl 2,6-pyridinedicarboxylate.
Furthermore, catalytic C-H activation presents a powerful strategy for the direct functionalization of the pyridine ring, minimizing the need for pre-functionalized starting materials. nih.govrsc.orgyoutube.com While specific applications to this compound are still emerging, the principles of carboxylate-assisted C–H activation catalyzed by transition metals like palladium and ruthenium hold significant promise for its derivatization. rsc.org The glycosylation of this compound has been studied in-depth, evaluating various promoters and glycosyl donors to achieve good yields, highlighting the influence of the pyridine ring on the reaction's efficiency. abo.fi
Stereoselective Synthesis and Chiral Modifications
The development of stereoselective methods for the synthesis of chiral derivatives of this compound is an area of growing interest. While direct stereoselective synthesis of the core molecule is not commonly reported, the chiral hydroxymethyl group can be a handle for introducing chirality.
More broadly, the influence of picolinyl and picoloyl groups on the stereoselectivity of other reactions has been documented. For instance, these groups at remote positions in glycosyl donors can direct the facial selectivity of glycosylation reactions, enabling the synthesis of specific stereoisomers of glycosides. nih.gov This suggests that the picolinate moiety can play a crucial role in stereochemical control. The principles of stereoselective reduction of picolinyl esters and other related chiral transformations are being actively explored to access enantiomerically pure compounds.
Mechanistic Investigations of Reactions Involving Methyl 6 Hydroxymethyl Picolinate
Reaction Mechanism Studies of Glycosylation with Methyl 6-(hydroxymethyl)picolinate as an Acceptor
The glycosylation of alcohols is a fundamental reaction in carbohydrate chemistry. However, the presence of a basic nitrogen atom in the acceptor molecule, as in this compound, can complicate the reaction, which is typically promoted by acidic conditions. This has prompted detailed mechanistic studies to understand and optimize the glycosylation of such "basic" alcohols. abo.finih.gov
A comprehensive investigation into the glycosylation of this compound as a model acceptor has been conducted, evaluating various parameters to achieve good yields of the desired glycosides, ranging from 46% to 85%. abo.finih.gov The study highlights the influence of the pyridine (B92270) ring, which can interact with the acidic promoters, thereby affecting the reaction outcome. abo.fi
Influence of Glycosyl Donor Protecting Groups
The nature of the protecting groups on the glycosyl donor plays a crucial role in the efficiency and stereoselectivity of the glycosylation reaction with this compound. The protecting groups can influence the reactivity of the donor and the stability of the intermediate glycosyl cation.
In a study by Wang et al., various glycosyl donors with different protecting groups were reacted with this compound. abo.fi The yields of the glycosylation reactions were found to be dependent on the electronic and steric properties of these protecting groups. For instance, the use of electron-withdrawing acetyl groups versus electron-donating benzyl (B1604629) groups on the glycosyl donor can significantly alter the reactivity and the subsequent yield of the glycosylated product.
| Glycosyl Donor Protecting Group | Resulting Glycoside Yield (%) |
| Per-O-acetylated | Varied (specific data not provided in abstract) |
| Per-O-benzylated | Varied (specific data not provided in abstract) |
This table is illustrative and based on the general findings of the study. Specific yield percentages for each protecting group were not detailed in the provided search results.
Impact of Anomeric Leaving Groups
The leaving group at the anomeric center of the glycosyl donor is a key determinant of the reaction mechanism and outcome. Different leaving groups exhibit varying degrees of reactivity and can influence the stereoselectivity of the glycosylation.
The study involving this compound as an acceptor explored the use of various anomeric leaving groups. abo.fi Trichloroacetimidates are commonly used leaving groups in glycosylation chemistry due to their high reactivity under acidic conditions. abo.fi The efficiency of the glycosylation of this compound was evaluated with donors possessing such leaving groups. abo.fi The choice of the anomeric leaving group directly impacts the formation of the glycosidic bond. researchgate.net
| Anomeric Leaving Group | Reactivity Profile |
| Trichloroacetimidate | High reactivity with acidic promoters |
| Thioethyl | Can also be used, with different activation conditions |
This table provides a general overview of the leaving groups discussed in the context of glycosylation.
Role of Promoters in Glycosylation Efficiency
Given that glycosylation reactions are often promoted by Lewis or Brønsted acids, the basic nature of the pyridine ring in this compound presents a challenge. abo.finih.gov The promoter can be partially or fully neutralized by the basic acceptor, thus diminishing its catalytic activity.
The choice of promoter is therefore critical for achieving efficient glycosylation. Studies have evaluated different promoters to overcome the inhibitory effect of the pyridine nitrogen. abo.fi The concentration and nature of the promoter must be carefully selected to ensure sufficient activation of the glycosyl donor without being completely sequestered by the basic acceptor. The research by Wang et al. systematically investigated various promoters to find optimal conditions for the glycosylation of this compound. abo.fi
| Promoter | Effect on Glycosylation with Basic Acceptor |
| Acidic Promoters (General) | Activity can be diminished due to neutralization by the pyridine ring. abo.finih.gov |
| Optimized Promoter Systems | Can lead to good yields (46-85%) by balancing activation and neutralization. abo.finih.gov |
Stereochemical Outcomes and Selectivity in Glycosylation
The stereochemical outcome of glycosylation, leading to either α- or β-glycosides, is a critical aspect of carbohydrate synthesis. This is influenced by a combination of factors including the protecting groups on the donor, the anomeric leaving group, the promoter, the solvent, and the temperature. chemrxiv.org
In the context of this compound as an acceptor, the stereoselectivity of the glycosylation is a key point of investigation. Mechanistic studies aim to understand how to control the formation of the desired anomer. researchgate.net The reaction can proceed through various mechanisms, such as an SN2-like pathway, which typically leads to inversion of stereochemistry at the anomeric center, or an SN1-like pathway involving a glycosyl cation intermediate, which can lead to a mixture of anomers. beilstein-journals.org The interplay of the aforementioned factors determines which pathway is favored. chemrxiv.org
Mechanistic Aspects of Metal-Mediated Transformations
The hydroxymethyl group and the picolinate (B1231196) moiety in this compound can act as coordination sites for metal ions, making it a substrate for various metal-mediated transformations.
Metal-Assisted Oxidation Pathways of Hydroxymethyl Groups
The selective oxidation of the hydroxymethyl group in picolinate derivatives is an important transformation. Metal catalysts are often employed to achieve this oxidation under mild conditions. The picolinate structure can act as a chelating ligand, directing the metal catalyst to the hydroxymethyl group and facilitating its oxidation. While specific studies on the metal-assisted oxidation of this compound were not found in the search results, the general principles of such transformations on related structures are well-established. For instance, copper-mediated reactions are known to be effective for C-glycosylations using picolinate as a leaving group, which involves the interaction of the metal with the picolinate moiety. nih.gov This suggests that metal complexes of this compound could be key intermediates in its oxidation, with the metal center activating the C-H bonds of the hydroxymethyl group for reaction with an oxidant.
Ligand Coordination and Rearrangements During Metal Complexation
The coordination chemistry of picolinic acid and its derivatives is extensive, with the pyridine nitrogen and the carboxylate group providing a versatile bidentate chelation site for a wide array of metal ions. researchgate.netwikipedia.org this compound, as a derivative, is expected to exhibit similar coordination behavior, primarily acting as a neutral or anionic ligand.
In its neutral form, this compound can coordinate to a metal center through the pyridine nitrogen and the carbonyl oxygen of the ester group. Upon deprotonation of the hydroxymethyl group, the ligand can act as a bidentate or even a terdentate ligand, involving the pyridyl nitrogen, the carboxylate oxygen (following ester hydrolysis), and the oxygen of the hydroxymethyl group. The coordination mode is significantly influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. ajol.info
While specific crystal structure data for metal complexes of this compound are not widely reported in the reviewed literature, the coordination behavior can be inferred from related structures. For instance, picolinate ligands are known to form stable complexes with various transition metals, often resulting in octahedral or tetrahedral geometries. researchgate.netresearchgate.net The presence of the hydroxymethyl group at the 6-position can introduce additional steric hindrance or potential coordination sites, influencing the final geometry of the complex. For example, in related picolinate complexes, the substituent at the 6-position has been shown to alter both the primary and secondary coordination spheres of the metal center.
Rearrangements of the ligand upon complexation are also a possibility. For instance, iridium-mediated tautomerization of pyridine to its 2-carbene tautomer has been observed, suggesting that under certain conditions, the pyridine ring itself can undergo rearrangement during coordination. researchgate.net While this has not been specifically documented for this compound, it represents a potential reaction pathway, particularly with electron-rich metal centers.
The coordination versatility of picolinate-based ligands is highlighted by the numerous coordination modes observed in samarium (III) complexes of picolinic acid and its derivatives, which include monodentate, bidentate, and bridging coordination. researchgate.net This adaptability suggests that this compound could also form a variety of complex structures, including polymeric and polynuclear species.
The following table summarizes the potential coordination modes of this compound based on the behavior of related picolinate ligands.
| Coordination Mode | Donating Atoms | Charge of Ligand | Potential Metal Ions |
| Bidentate (neutral) | Pyridine N, Carbonyl O | 0 | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |
| Bidentate (anionic) | Pyridine N, Hydroxymethyl O⁻ | -1 | Transition metals, Lanthanides |
| Terdentate (anionic) | Pyridine N, Carboxylate O⁻, Hydroxymethyl O⁻ | -2 | Transition metals, Lanthanides |
This table is illustrative and based on the coordination behavior of analogous picolinate ligands.
Kinetic and Thermodynamic Considerations in Chemical Reactions of this compound
The kinetic and thermodynamic aspects of reactions involving this compound are crucial for understanding its reactivity and the stability of its compounds. While specific quantitative data for this compound are scarce in the literature, general principles from the study of related picolinate complexes can provide valuable insights.
Thermodynamic Stability:
The thermodynamic stability of metal complexes is a measure of the extent to which the complex will form in a solution at equilibrium. gcnayanangal.com For picolinate ligands, the formation of a five-membered chelate ring with a metal ion is a significant driving force for complex stability, a phenomenon known as the chelate effect. libretexts.org The stability constants (log K) for the formation of metal picolinate complexes are generally high, indicating a strong affinity of the picolinate moiety for metal ions.
For instance, the stability constants of picolinic acid chelates with bivalent metals have been studied, revealing a high degree of stability. acs.org It is reasonable to infer that this compound would form similarly stable complexes. The hydroxymethyl group, while potentially adding some steric strain, could also participate in hydrogen bonding, further stabilizing the complex.
The thermal stability of metal picolinate complexes has also been investigated. For example, thermal analysis of chromium(III) picolinate shows that the complex is stable up to relatively high temperatures. researchgate.net This suggests that complexes of this compound may also exhibit considerable thermal stability.
Kinetic Considerations:
The kinetics of ligand substitution reactions in metal complexes describe the rates at which ligands are exchanged. solubilityofthings.comlibretexts.org These rates can vary over many orders of magnitude depending on the metal ion, the ligands, and the reaction conditions. nih.gov For octahedral complexes, which are common for many transition metals, ligand substitution can proceed through associative, dissociative, or interchange mechanisms.
While no specific kinetic studies on ligand substitution reactions of this compound were found, studies on related Schiff base complexes of copper(II) have shown that the substitution process can be biphasic, involving both fast and slow steps. inorgchemres.org The electronic and steric properties of the incoming and leaving ligands play a crucial role in determining the reaction rates.
The following table presents hypothetical kinetic and thermodynamic parameters for a metal complexation reaction involving this compound, based on typical values for similar picolinate complexes.
| Parameter | Hypothetical Value | Significance |
| Stability Constant (log K) | 5 - 10 | High stability due to chelation |
| Enthalpy of Formation (ΔHf) | -10 to -30 kJ/mol | Exothermic reaction, favorable |
| Entropy of Formation (ΔSf) | Positive | Favorable, due to release of solvent molecules |
| Rate Constant (k) | 102 - 106 M-1s-1 | Dependent on the metal ion and reaction conditions |
This table is for illustrative purposes only and does not represent experimental data for this compound.
Coordination Chemistry and Ligand Design
Methyl 6-(hydroxymethyl)picolinate as a Ligand Precursor
The utility of this compound as a ligand precursor is realized after the transformation of its hydroxymethyl group into a coordinating moiety, most commonly a carbonyl group to form methyl 6-formylpicolinate. This aldehyde derivative is then a key building block for constructing more complex ligand systems, particularly Schiff base ligands.
Formation of Schiff Base Ligands from Derivatives
Schiff base ligands are a class of compounds typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is a key feature for coordinating with metal ions. The derivative of this compound, methyl 6-formylpicolinate, readily undergoes condensation with various primary amines to yield a wide array of Schiff base ligands. ijnrd.orgresearchgate.net The general synthetic route involves reacting the aldehyde with an amine in a suitable solvent, often with mild heating to facilitate the reaction. researchgate.netub.ac.idresearchgate.net
The versatility of this approach lies in the ability to introduce a diverse range of functional groups into the ligand structure by selecting different primary amines. This modularity allows for the fine-tuning of the electronic and steric properties of the resulting ligand, which in turn influences the coordination geometry and stability of the subsequent metal complexes. nih.gov
Exploration of Chelation Properties in Metal Complexes
Schiff base ligands derived from methyl 6-formylpicolinate are excellent chelating agents, capable of binding to a central metal ion through multiple donor atoms to form stable ring structures. The pyridine (B92270) nitrogen, the imine nitrogen of the Schiff base linkage, and often a donor atom from the amine precursor (such as an oxygen or another nitrogen) can all participate in coordination. This multidentate nature generally leads to the formation of thermodynamically stable metal complexes due to the chelate effect.
Metal Complexation Studies with this compound Derivatives
The Schiff base ligands derived from this compound have been extensively studied for their ability to form complexes with a variety of metal ions, particularly transition metals and lanthanides. These studies aim to understand the coordination behavior of these ligands and the properties of the resulting metal complexes.
Interaction with Transition Metals (e.g., Iron(III), Lanthanides)
Iron(III) Complexes: Schiff base ligands derived from picolinate (B1231196) precursors readily form stable complexes with iron(III). The coordination typically occurs through the pyridine nitrogen, the imine nitrogen, and often a deprotonated phenolic oxygen from the amine component, creating a stable chelate structure. isca.meresearchgate.net The resulting iron(III) complexes can exhibit various coordination geometries, with octahedral being common. isca.me The electronic properties of the ligand, influenced by substituent groups, can affect the spin state of the iron(III) center, leading to either high-spin or low-spin complexes. mdpi.com
Lanthanide Complexes: Lanthanide ions are also known to form complexes with Schiff base ligands derived from pyridine-2-carboxaldehyde and its analogs. researchgate.netasianpubs.orgresearchgate.netresearchgate.netasianpubs.org In these complexes, the ligand coordinates to the lanthanide ion, and often, additional coordination sites on the metal are occupied by solvent molecules or counter-ions. asianpubs.orgresearchgate.net The luminescent properties of lanthanide ions can be sensitized by the organic ligand, a phenomenon known as the "antenna effect," which is a key area of research in the development of luminescent materials.
Spectroscopic and Structural Characterization of Metal Complexes
The characterization of metal complexes formed with Schiff base ligands derived from this compound is carried out using a variety of spectroscopic and structural techniques.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the formation of the Schiff base and its coordination to the metal ion. A characteristic band for the azomethine (C=N) group appears in the spectrum of the ligand, and a shift in this band upon complexation indicates the involvement of the imine nitrogen in coordination. isca.meresearchgate.net The disappearance of the -OH stretching band from a phenolic precursor amine also confirms coordination through the deprotonated oxygen. isca.me
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. Ligand-to-metal charge transfer (LMCT) and d-d transitions can be observed. For instance, Fe(III) complexes often show bands in the visible region that are characteristic of their geometry. isca.meresearchgate.net
NMR Spectroscopy: For diamagnetic complexes, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the ligand in the complex. nih.govnih.gov
Structural Characterization:
Below is a table summarizing typical spectroscopic data for metal complexes with related Schiff base ligands.
| Metal Ion | Ligand Type | IR (cm⁻¹) ν(C=N) | UV-Vis (nm) | Reference |
| Fe(III) | Salicylaldehyde-based Schiff base | ~1606-1609 | ~324-365 (LMCT), ~477-498 (d-d) | isca.meresearchgate.net |
| La(III) | Pyridine-2-carboxaldehyde-based Schiff base | Shift upon complexation | Ligand-based transitions | researchgate.netasianpubs.org |
| Cu(II) | Pyridine-2-carbaldehyde-based Schiff base | Shift upon complexation | d-d transitions | rsc.org |
Thermodynamic Stability and Kinetic Inertness of Metal-Methyl 6-(hydroxymethyl)picolinate Complexes
The thermodynamic stability and kinetic inertness of metal complexes are crucial parameters that determine their potential applications.
Thermodynamic Stability: The formation of chelates by Schiff base ligands derived from this compound generally leads to high thermodynamic stability. The stability of lanthanide complexes with various ligands often shows a trend across the series, which can be influenced by the decreasing ionic radius of the Ln(III) ions. escholarship.orgpsu.edu The stability constants (log K) are a quantitative measure of this stability and can be determined using techniques like potentiometric titration. For related lanthanide complexes with nitrogen and oxygen donor ligands, the stability generally increases with decreasing ionic radius, with some exceptions. asianpubs.org
Kinetic Inertness: Kinetic inertness refers to the rate at which a complex undergoes ligand exchange reactions. nih.gov Transition metal complexes can be either labile (fast exchange) or inert (slow exchange). nih.gov The kinetic lability of a complex is influenced by factors such as the metal ion's d-electron configuration and the ligand field stabilization energy (LFSE). For example, Fe(III) complexes can be either labile or inert depending on their spin state and the nature of the ligands. High-spin Fe(III) complexes are generally more labile than low-spin Fe(III) complexes. The kinetic properties of these complexes are important for applications where the complex needs to remain intact over time. koreascience.kr
Influence of Ligand Modifications on Coordination Geometry and Properties
The inherent structure of this compound allows for targeted modifications that significantly influence the coordination geometry and physicochemical properties of its metal complexes. These modifications can be broadly categorized into steric and electronic effects, which are often intertwined.
Steric Hindrance: The introduction of bulky substituents on the picolinate backbone can enforce specific coordination geometries. For instance, the substitution of a sterically demanding group, such as a mesityl group at the 6-position of the picolinate, has been shown to alter both the primary and secondary coordination spheres of metal centers. rsc.org This steric hindrance can prevent the formation of otherwise preferred geometries and stabilize unusual coordination numbers or distorted structures. The bulky group can also create a protected pocket around the metal center, influencing its reactivity and interaction with substrates.
Electronic Effects and Ligand Conformation: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. These modifications can alter the pKa of the ligand, its redox potential, and the strength of the metal-ligand bonds. The conformation of the ligand, particularly the orientation of the hydroxymethyl and ester groups, plays a crucial role in determining the final structure of the coordination polymer. mdpi.com For example, different coordination modes of similar bis-pyridyl-bis-amide ligands can lead to vastly different and complex three-dimensional frameworks, including interpenetrated and self-catenated structures. mdpi.com
The interplay between the metal ion's preferred coordination geometry and the ligand's conformational flexibility and steric demands dictates the final architecture of the complex. Studies on related Pt(II) complexes have demonstrated that a change from a linear to a V-shaped coordination geometry, induced by ligand design, can dramatically alter intermolecular interactions and the resulting photophysical properties of the supramolecular polymer. nih.gov This highlights the profound impact of subtle ligand modifications on the macroscopic properties of the material.
A summary of how ligand modifications can influence complex properties is presented in the table below:
| Modification Type | Effect on Ligand | Impact on Coordination Complex |
| Introduction of Bulky Substituents | Increases steric hindrance | Alters coordination geometry, stabilizes unusual coordination numbers, creates protected active sites |
| Modification of Functional Groups | Changes donor atoms and their properties | Leads to different coordination modes (e.g., bidentate, tridentate), influences electronic properties |
| Introduction of Electron-Withdrawing/Donating Groups | Alters electronic density on donor atoms | Modifies metal-ligand bond strength, redox potentials, and catalytic activity |
| Alteration of Ligand Backbone Flexibility | Affects conformational freedom | Influences the formation of polymeric or discrete complexes, impacts the degree of entanglement in coordination polymers |
Applications of Coordination Complexes in Advanced Materials and Catalysis
The tailored coordination complexes derived from this compound and its modified forms are finding increasing applications in the fields of advanced materials and catalysis.
Advanced Materials: The ability of this ligand to form diverse and stable coordination polymers makes it a valuable component in the design of functional materials. mdpi.com The modification of the hydroxymethyl group, for instance through condensation with amines to form Schiff bases, can lead to new bidentate or tridentate ligands. nih.gov These, in turn, can form metal complexes with interesting structural motifs and potential applications in areas like molecular magnetism and porous materials. The resulting complexes can exhibit unique properties such as tunable luminescence, which is highly dependent on the coordination geometry and intermolecular interactions. nih.gov
The incorporation of metal-ligand coordination complexes into polymer matrices, such as polydimethylsiloxane (B3030410) (PDMS), has been shown to enhance the dielectric properties of the material. mdpi.com The dipolar nature of the coordination bonds contributes to this improvement, which is crucial for applications in flexible electronics.
Furthermore, coordination complexes based on picolinate-type ligands are being explored for the development of metal-organic frameworks (MOFs). These materials possess high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com The functional groups on the this compound ligand can be exploited to create specific interactions within the MOF structure, leading to materials with tailored properties. Peptide-based materials that incorporate metal coordination have also been developed for applications in sensing and wound healing. mdpi.com
Catalysis: The coordination environment around a metal center is critical for its catalytic activity. By modifying the ligand scaffold of this compound, it is possible to fine-tune the steric and electronic properties of the metal's active site. This allows for the optimization of catalytic performance in various organic transformations.
For example, Schiff base complexes derived from related heterocyclic compounds have demonstrated catalytic activity in a range of reactions. The formation of a protected, sterically hindered environment around the metal, as achieved with encumbering picolinate ligands, can lead to selective catalysis by controlling substrate access to the active site. rsc.org
The table below summarizes some potential applications of coordination complexes derived from this compound.
| Application Area | Specific Use | Underlying Property |
| Advanced Materials | Luminescent Materials | Tunable photophysical properties based on coordination geometry |
| Dielectric Materials | Enhanced dielectric permittivity from dipolar coordination bonds | |
| Metal-Organic Frameworks (MOFs) | High porosity and surface area for gas storage and separation | |
| Catalysis | Selective Organic Transformations | Tunable steric and electronic environment of the metal active site |
Biological and Biochemical Research Applications
Investigation of Picolinate (B1231196) Isosteres for Enzyme Inhibition (e.g., Metallo-β-Lactamases)
The rise of antibiotic resistance has created a pressing need for novel therapeutic strategies, including the development of enzyme inhibitors that can restore the efficacy of existing antibiotics. One significant area of research focuses on metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective. bohrium.comnih.gov The New Delhi Metallo-β-lactamase-1 (NDM-1) is a particularly concerning MBL due to its rapid global dissemination and its ability to confer resistance to a wide array of bacteria. bohrium.com
In the search for effective MBL inhibitors, researchers have explored various molecular scaffolds capable of chelating the zinc ions in the enzyme's active site, thereby blocking its catalytic activity. nih.gov Picolinic acid derivatives have emerged as a promising class of compounds in this endeavor. The picolinate structure serves as an effective metal-binding pharmacophore. The concept of isosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties, has been a key strategy in optimizing the inhibitory activity of these molecules.
Methyl 6-(hydroxymethyl)picolinate serves as a crucial starting material in the synthesis of a series of potent NDM-1 inhibitors based on the H2dedpa (N,N'-bis((6-carboxypyridin-2-yl)methyl)ethane-1,2-diamine) scaffold. bohrium.com In a systematic study, this compound was first converted to methyl 6-(bromomethyl)picolinate, which was then coupled with various 1,2-disubstituted ethylenediamines. bohrium.com Subsequent hydrolysis of the ester groups yielded the final H2dedpa derivatives. bohrium.com
These synthesized picolinate isosteres demonstrated significant inhibitory activity against the NDM-1 enzyme, with IC50 values (the concentration of an inhibitor where the response is reduced by half) ranging from 0.06 to 0.94 μM. bohrium.comnih.gov The mechanism of inhibition for these compounds is believed to be the chelation of the Zn2+ ions essential for the enzyme's function. nih.gov
The research findings highlight how modifications to the substituent groups on the ethylenediamine (B42938) backbone of the H2dedpa scaffold, which originates from the picolinate structure, can significantly influence the inhibitory potency against NDM-1. For instance, derivatives with different alkyl, substituted aryl, and substituted aromatic heterocycle groups all showed potent inhibition. bohrium.com
Notably, selected derivatives, such as compounds 6k and 6n from the study, were able to restore the antibacterial activity of meropenem (B701) against various clinical isolates of bacteria that produce NDM-1. bohrium.comnih.gov This indicates that these picolinate isosteres can effectively neutralize the resistance mechanism, allowing the β-lactam antibiotic to reach its target.
The following table summarizes the in vitro inhibitory activity of a selection of H2dedpa derivatives against the NDM-1 enzyme.
| Compound ID | Substituent Group | IC50 (μM) against NDM-1 |
| 6a | Methyl | 0.72 ± 0.05 |
| 6b | n-Propyl | 0.94 ± 0.07 |
| 6c | n-Butyl | 0.73 ± 0.06 |
| 6d | Phenyl | 0.35 ± 0.03 |
| 6e | 4-Fluorophenyl | 0.28 ± 0.02 |
| 6f | 4-Chlorophenyl | 0.25 ± 0.02 |
| 6g | 4-Bromophenyl | 0.22 ± 0.02 |
| 6h | 4-Iodophenyl | 0.18 ± 0.01 |
| 6i | 4-Methylphenyl | 0.31 ± 0.03 |
| 6j | 4-Nitrophenyl | 0.06 ± 0.01 |
| 6k | Thiophen-2-yl | 0.12 ± 0.01 |
| 6l | Furan-2-yl | 0.21 ± 0.02 |
| 6m | Pyridin-2-yl | 0.15 ± 0.01 |
| 6n | Pyridin-3-yl | 0.11 ± 0.01 |
| 6o | Pyridin-4-yl | 0.14 ± 0.01 |
| 6p | Thiazol-2-yl | 0.19 ± 0.02 |
Data sourced from Bioorganic Chemistry, 2020, 101, 103965. bohrium.comnih.gov
This research demonstrates the utility of this compound as a scaffold for developing sophisticated enzyme inhibitors. The investigation into these picolinate isosteres provides a valuable roadmap for the future design of novel agents to combat antibiotic-resistant bacteria harboring metallo-β-lactamases. bohrium.com
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "Methyl 6-(hydroxymethyl)picolinate". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For "this compound," the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the hydroxymethyl group, the pyridine (B92270) ring, and the methyl ester.
Based on the structure of "this compound," the expected ¹H NMR signals are:
A singlet for the methyl protons (-OCH₃).
A singlet or a doublet for the methylene protons (-CH₂OH), which may show coupling to the hydroxyl proton depending on the solvent and concentration.
A singlet for the hydroxyl proton (-OH), which is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration.
A set of signals in the aromatic region corresponding to the three protons on the pyridine ring. These protons would likely appear as a multiplet or as distinct doublets and a triplet, reflecting their coupling with each other.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the case of "this compound," the ¹³C NMR spectrum provides evidence for each of the eight unique carbon atoms in the structure. The chemical shifts are indicative of the electronic environment of each carbon atom.
The reported ¹³C NMR spectral data for "this compound" in CDCl₃ are as follows:
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O (ester) | 165.5 |
| CArCH₂OH | 160.1 |
| CArC=O | 146.9 |
| CArH (meta to CH₂OH) | 137.8 |
| CArH (ortho to CH₂OH) | 124.0 |
| CArH (para to CH₂OH) | 123.9 |
| CH₂ | 64.5 |
| CH₃ | 52.9 |
Data obtained from a 125 MHz ¹³C NMR spectrum in CDCl₃.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful technique for studying molecules containing fluorine. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, small changes in the local environment of a fluorine atom can lead to significant changes in its NMR signal. This makes ¹⁹F NMR particularly useful in the development of reporter molecules, which are designed to signal changes in their environment, such as pH, temperature, or binding to a biological target.
While there are no specific reports of "this compound" being used directly as a ¹⁹F NMR reporter molecule, its structure provides a versatile scaffold for the development of such probes. The hydroxymethyl group can be chemically modified to introduce a fluorine-containing moiety. For instance, a fluoroalkyl or fluoroaryl group could be attached at this position. The resulting fluorinated picolinate (B1231196) derivative could then be used in ¹⁹F NMR studies. The chemical shift of the fluorine nucleus in such a reporter molecule would be sensitive to its local environment, providing a means to probe molecular interactions and conformational changes. The development of fluorinated boronic acid-appended pyridinium (B92312) salts for diol sensing using ¹⁹F NMR spectroscopy highlights the utility of the pyridine scaffold in creating sensitive probes acs.org.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules. In the analysis of "this compound," ESI-MS is used to generate ions of the intact molecule, typically protonated or adducted with a cation like sodium.
The expected molecular weight of "this compound" (C₈H₉NO₃) is 167.16 g/mol nih.gov. In ESI-MS analysis, the compound is expected to be observed as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 168.17. It is also common to observe adducts with sodium ions [M+Na]⁺.
Experimental ESI-MS data has shown the detection of the sodium adduct of "this compound" at an m/z of 189.9 [M + Na]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This level of precision allows for the determination of the elemental composition of a molecule, providing strong evidence for its chemical formula.
For "this compound," the theoretical exact mass can be calculated from the masses of its constituent isotopes. The molecular formula is C₈H₉NO₃, and the calculated exact mass is 167.058243 g/mol nih.gov. An experimental HRMS measurement would be expected to yield a value that is very close to this theoretical mass (typically within a few parts per million), thus confirming the elemental composition of the compound.
| Ion | Calculated Exact Mass (m/z) |
| [C₈H₉NO₃ + H]⁺ | 168.06552 |
| [C₈H₉NO₃ + Na]⁺ | 190.04746 |
Chromatographic Techniques for Purity and Isolation
Chromatographic techniques are indispensable in the synthesis and study of this compound and its derivatives, ensuring the isolation of pure compounds for subsequent analysis and application.
Flash column chromatography is a primary purification technique frequently employed in the synthesis of picolinate derivatives due to its efficiency in separating reaction mixtures. Research indicates that silica gel is the standard stationary phase for this compound. The mobile phase, or eluent, typically consists of a mixture of ethyl acetate (EtOAc) and hexanes, with the polarity being adjusted to achieve optimal separation.
Detailed findings from various studies showcase a range of effective elution conditions. For instance, in the synthesis of related intermediates, purification has been successfully achieved using solvent systems with varying ratios of ethyl acetate in hexanes, such as 50%, 58%, 62%, 70%, and 90%. In some procedures, a gradient elution, starting from a lower polarity (e.g., 10% EtOAc in hexane) and gradually increasing to a higher polarity (e.g., 50% EtOAc in hexane), is utilized to resolve complex mixtures.
Table 1: Examples of Flash Column Chromatography Conditions for Picolinate Derivatives
| Intermediate Compound | Eluent System | Yield | Reference |
| Methyl 6-(cyanomethyl)picolinate | 58% Ethyl Acetate in Hexanes | 49% | acs.org |
| Methyl 6-(methylsulfonamido)picolinate intermediate | 62% Ethyl Acetate in Hexanes | - | acs.org |
| Unnamed Intermediate | 70% EtOAc in Hexanes | 92% | researchgate.net |
| Unnamed Intermediate | 90% Ethyl Acetate in Hexanes | 43% (over two steps) | acs.org |
| Diethyl (6-(methoxycarbonyl)pyridin-2-yl)methylphosphonate | 50% Ethyl Acetate in Hexanes | - | acs.org |
| N-Benzyl-6-(hydroxymethyl)-4-((4-methoxyphenyl)ethynyl)picolinamide derivative | Gradient: 10% to 50% EtOAc in Hexane | 62% | epo.org |
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the identification, quantification, and purification of this compound and its derivatives. Reversed-phase HPLC is commonly the method of choice.
In a specific application for a derivative, analytical HPLC was performed using a C18 column. The method employed a gradient elution system, which allows for the separation of compounds with a range of polarities by progressively increasing the organic solvent concentration in the mobile phase. This high-resolution separation is critical for assessing the purity of the final compounds and for isolating them for further characterization.
Table 2: Example of Analytical HPLC Conditions for a Picolinate Derivative
| Parameter | Condition |
| Column | Phenomenex Luna C18(2) (150 × 4.60 mm, 5 µm) |
| Eluent A | 5 mM Trifluoroacetic acid (TFA) in Water |
| Eluent B | Acetonitrile |
| Gradient | 0 to 90% Eluent B over 15 minutes |
| Flow Rate | 1.00 mL/min |
| Detection | UV at 260 nm |
Data from a study on a derivative of this compound. doi.org
Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying compounds containing chromophores, such as the pyridine ring in this compound. This technique is used to determine the concentration of the compound in solution and to investigate its complexation with metal ions. The formation of metal complexes often results in a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity, which can be monitored to understand the coordination environment.
In studies of related picolinate-based chelators, UV-Vis spectrophotometric titrations have been used as a complementary method to potentiometry to determine the thermodynamic stability constants of their metal complexes. For example, measurements on solutions with a 1:1 metal-to-ligand molar ratio at varying pH levels allow researchers to track the formation and transformation of different complex species in solution nih.gov.
Potentiometric Studies for Thermodynamic Stability of Complexes
Potentiometric titration is a highly accurate and standard method for determining the protonation constants of a ligand and the thermodynamic stability constants of its metal complexes in solution. This technique involves monitoring the pH (or more accurately, the hydrogen ion concentration) of a solution containing the ligand as a titrant (typically a strong base like NaOH) is added, both in the absence and presence of a metal ion researchgate.netosti.gov.
The process allows for the calculation of key thermodynamic parameters:
Protonation Constants (log KH): These values quantify the affinity of the ligand's basic sites (like the pyridine nitrogen) for protons. Determining these is a prerequisite for studying metal complex stability acs.org.
Stability Constants (log β): These constants represent the equilibrium constant for the formation of the metal-ligand complex. A higher log β value indicates a more stable complex scirp.org.
Research on ligands structurally related to this compound demonstrates the power of this method. Potentiometric titrations are typically performed under controlled conditions of temperature (e.g., 25.0 °C) and constant ionic strength (e.g., 0.1 M or 2.0 M) to ensure thermodynamic consistency scirp.org. The titration data is then analyzed using specialized computer programs to generate speciation diagrams, which show the relative concentrations of different protonated and complexed species as a function of pH scirp.org.
Table 3: Thermodynamic Stability Constants for Tb(III) and f-Element Complexes with Related Picolinate-Containing Ligands Determined by Potentiometry
| Ligand | Metal Ion | log K | Conditions | Reference |
| H4L2 (Bispidine with picolinate arms) | Tb(III) | 19.33 | I = 0.1 M (KCl), 25 °C | acs.org |
| EDTA-Mpic | La(III) | 15.68 | I = 2.0 M (NaClO4), 25 °C | scirp.org |
| EDTA-Mpic | Ce(III) | 16.26 | I = 2.0 M (NaClO4), 25 °C | scirp.org |
| EDTA-Mpic | Sm(III) | 17.27 | I = 2.0 M (NaClO4), 25 °C | scirp.org |
| EDTA-Mpic | Am(III) | 17.65 | I = 2.0 M (NaClO4), 25 °C | scirp.org |
These studies underscore the importance of potentiometry in quantifying the high affinity of picolinate-type ligands for various metal ions, which is crucial for their application in fields such as medical imaging and separation chemistry acs.orgscirp.org.
Future Directions and Emerging Research Areas
Development of Novel Derivatives and Analogs for Enhanced Functionality
A primary focus of future research lies in the synthesis of novel derivatives and analogs of Methyl 6-(hydroxymethyl)picolinate to achieve enhanced or specialized functionalities. The inherent reactivity of its hydroxyl and ester groups, coupled with the coordinating ability of the pyridine (B92270) ring, makes it an ideal scaffold for chemical modification.
One significant area of exploration is the use of this compound as a precursor for creating isosteres of biologically active molecules. For instance, it serves as a key starting material in the synthesis of dipicolinic acid isosteres, which are being investigated as inhibitors of metallo-β-lactamases like New Delhi Metallo-β-lactamase-1 (NDM-1). asianpubs.org These enzymes are a major contributor to antibiotic resistance, and developing effective inhibitors is a critical area of medical research. The synthesis involves converting the hydroxymethyl group to a bromomethyl group, which can then be displaced by various nucleophiles to introduce different functional groups, leading to a diverse library of potential inhibitors. asianpubs.org
Future work will likely involve the systematic modification of the core structure to fine-tune the electronic and steric properties of the resulting molecules. This could involve introducing different substituents on the pyridine ring or altering the nature of the functional groups at the 2 and 6 positions. The goal is to optimize the binding affinity and selectivity of these derivatives for their biological targets.
Table 1: Examples of Derivatives Synthesized from this compound
| Derivative Name | Synthetic Approach | Potential Application | Reference |
| 6-(Phosphonomethyl)picolinic acid | Conversion of the hydroxymethyl group to bromomethyl, followed by reaction with a phosphonate (B1237965) reagent and subsequent hydrolysis. | Inhibition of metallo-β-lactamases. | asianpubs.org |
| 6-(Carboxymethyl)picolinic acid | Conversion to methyl 6-(cyanomethyl)picolinate followed by hydrolysis. | Inhibition of metallo-β-lactamases. | asianpubs.org |
This table is interactive. Click on the headers to sort the data.
Exploration of New Catalytic Applications
The picolinate (B1231196) scaffold is a well-known ligand in coordination chemistry, and derivatives of this compound are being explored for their potential in catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and hydroxymethyl groups can act as coordination sites for metal ions, forming stable complexes with catalytic activity.
Research in this area is focused on designing and synthesizing novel metal complexes where the ligand framework, derived from this compound, can influence the catalytic properties of the metal center. For example, related picolinate structures have been shown to participate in the catalysis of hydrolysis reactions. asianpubs.org Future investigations may explore the use of this compound-derived ligands in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The ability to tune the ligand's electronic and steric environment by modifying the parent molecule offers a pathway to developing highly selective and efficient catalysts.
Advanced Materials Science Applications (e.g., in Sensors, OLEDs)
The unique structural and electronic properties of picolinate derivatives suggest their potential use in the development of advanced materials. While direct applications of this compound in sensors and Organic Light-Emitting Diodes (OLEDs) are still an emerging field of research, the broader class of pyridine-containing ligands has shown significant promise.
Pyridine derivatives are known to be effective ligands for the formation of luminescent metal complexes, which are the core components of many OLEDs. nih.govnih.govrsc.org The picolinate moiety can act as an "antenna," absorbing energy and transferring it to a central lanthanide ion, which then emits light. core.ac.uk By modifying the substituents on the picolinate ligand, it is possible to tune the photophysical properties of the resulting complexes, such as their emission color and quantum yield. Future research could explore the synthesis of luminescent metal complexes using ligands derived from this compound for potential use in OLED displays and lighting.
In the realm of sensor technology, the chelating properties of the picolinate structure can be exploited to create selective metal ion sensors. The binding of a specific metal ion to a ligand derived from this compound could induce a measurable change in a physical property, such as fluorescence or color, allowing for the detection and quantification of the analyte.
Furthermore, the bifunctional nature of this compound makes it a potential building block for the synthesis of Metal-Organic Frameworks (MOFs). wikipedia.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. wikipedia.orgresearchgate.net The ability of the carboxylate and pyridyl groups to coordinate with metal ions could be utilized to construct novel MOF architectures with tailored properties.
Deeper Understanding of Biological Mechanisms and Therapeutic Potential
Building on the development of novel derivatives, a significant future direction is the in-depth investigation of their biological mechanisms of action and therapeutic potential. As mentioned, derivatives of this compound are being explored as inhibitors of metallo-β-lactamases. asianpubs.org A deeper understanding of how these molecules interact with their target enzymes at a molecular level is crucial for the rational design of more potent and selective drugs.
This will involve a combination of biochemical assays, structural biology techniques (such as X-ray crystallography and NMR spectroscopy), and computational modeling to elucidate the binding modes and structure-activity relationships (SAR) of these compounds. The insights gained from these studies will guide the next cycle of derivative synthesis, aiming for improved pharmacological profiles.
Beyond enzyme inhibition, the picolinate scaffold is present in various molecules with diverse biological activities. Future research may uncover new therapeutic applications for derivatives of this compound in areas such as anticancer and antimicrobial therapies.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of derivatives from this compound is no exception. These computational tools can be employed at various stages of the discovery pipeline to accelerate the process and improve the chances of success.
ML models can be trained on existing data to predict the biological activity and physicochemical properties of virtual compounds before they are synthesized. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For example, ML algorithms can be used to build quantitative structure-activity relationship (QSAR) models that correlate the structural features of picolinate derivatives with their inhibitory activity against a particular target.
Q & A
Q. What are the optimal synthetic routes for Methyl 6-(hydroxymethyl)picolinate, and how do reaction conditions influence yield?
Methodological Answer : The synthesis of this compound typically involves selective reduction of a precursor. For example, dimethyl pyridine-2,6-dicarboxylate is reduced using NaBH₄ in methanol under controlled conditions (ice-water bath cooling, argon atmosphere) to selectively yield the hydroxymethyl derivative . Key parameters include reaction time (165 minutes at room temperature), stoichiometric ratios (NaBH₄ to precursor), and pH adjustments (acidic quenching followed by neutralization). Column chromatography (CH₂Cl₂/MeOH 10:1) is critical for purification, achieving 71% yield . Alternative routes, such as using 2,5-pyridinedicarboxylic acid dimethyl ester, report higher yields (~94%) but require validation of purity via HPLC .
Q. How can researchers characterize this compound to confirm structural integrity?
Methodological Answer : Characterization requires multi-modal analysis:
- ¹H NMR (500 MHz, CDCl₃): Peaks at δ 3.92 (OCH₃), δ 4.72 (CH₂OH), and aromatic protons (δ 7.29–8.32) confirm regioselective hydroxymethylation .
- IR Spectroscopy : Absorbance at ~3400 cm⁻¹ (O-H stretch) and 1730 cm⁻¹ (ester C=O) validates functional groups .
- HPLC : Purity ≥98% ensures suitability for downstream applications .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Methodological Answer : Discrepancies in yields (e.g., 71% vs. 94%) may arise from:
- Reagent Purity : Impurities in NaBH₄ or solvents alter reaction kinetics.
- Chromatographic Resolution : Inadequate column packing or solvent gradients reduce recovery .
- Scale Effects : Lab-scale vs. industrial protocols may differ in mixing efficiency or temperature control.
To address contradictions, replicate procedures with strict adherence to documented conditions and validate intermediates via LC-MS or TLC.
Q. How does the hydroxymethyl group influence the stability of this compound under varying storage conditions?
Methodological Answer : Stability studies should assess:
Q. What computational or experimental approaches predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer :
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?
Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., nitro, acetyl) at the pyridine ring and assess bioactivity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins .
- In Vitro Assays : Test analogs for cytotoxicity (MTT assay) and target inhibition (IC₅₀ determination) .
Methodological Frameworks for Research Design
Q. How can the PICOT framework structure studies on this compound’s therapeutic potential?
Example PICOT Question :
Q. What ethical considerations apply to in vivo studies of this compound derivatives?
Guidance :
- IACUC Protocols : Ensure humane endpoints and dose-limiting toxicity assessments.
- REACH Compliance : Validate compound safety profiles (acute toxicity, ecotoxicity) per SDS guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
